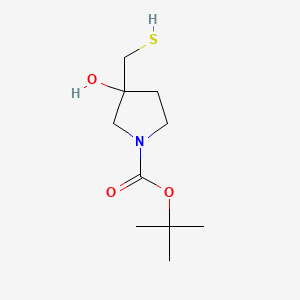![molecular formula C15H20ClFN2O2 B2689315 2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide CAS No. 2411238-23-6](/img/structure/B2689315.png)
2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a chloroacetamide group, a fluorophenyl group, and a hydroxypiperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide typically involves multiple steps:
-
Formation of the Fluorophenyl Intermediate: : The initial step involves the synthesis of the 5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with 4-hydroxypiperidine under basic conditions.
-
Alkylation: : The next step involves the alkylation of the intermediate with an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethyl chain.
-
Acylation: : The final step is the acylation of the alkylated intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
-
Reduction: : The carbonyl group in the chloroacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The chloro group in the chloroacetamide can be substituted by nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioethers.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.
-
Biological Research: : The compound is used in studies investigating the modulation of receptor activity and signal transduction pathways in cells.
-
Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity, while the hydroxypiperidine moiety may interact with receptor sites, modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-[1-[5-fluoro-2-(4-methylpiperidin-1-yl)phenyl]ethyl]acetamide: Similar structure but with a methyl group instead of a hydroxyl group.
2-Chloro-N-[1-[5-fluoro-2-(4-aminopiperidin-1-yl)phenyl]ethyl]acetamide: Contains an amino group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide makes it unique compared to its analogs. This hydroxyl group can form hydrogen bonds, potentially increasing its binding affinity and specificity for certain biological targets, which may enhance its pharmacological profile.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-10(18-15(21)9-16)13-8-11(17)2-3-14(13)19-6-4-12(20)5-7-19/h2-3,8,10,12,20H,4-7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAXMZUPGCXPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2CCC(CC2)O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B2689237.png)
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2689239.png)
![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride](/img/structure/B2689240.png)
![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2689243.png)


![(2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689249.png)
![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2689250.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2689251.png)

![2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2689254.png)
